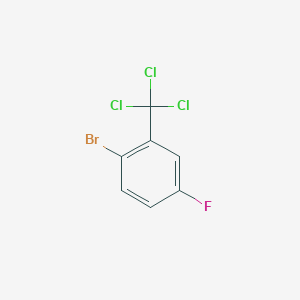

1-Bromo-4-fluoro-2-(trichloromethyl)benzene

Description

Nomenclature and Classification

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, with the Chemical Abstracts Service registry number 1309602-51-4. The compound belongs to the broader classification of halogenated aromatic hydrocarbons, specifically representing a trisubstituted benzene derivative. The molecular formula is expressed as C₇H₃BrCl₃F, indicating a seven-carbon aromatic framework with multiple halogen substituents. The systematic nomenclature reflects the positional arrangement of substituents, where bromine occupies the 1-position, fluorine the 4-position, and the trichloromethyl group the 2-position relative to each other on the benzene ring.

The compound is classified within several overlapping chemical categories that reflect its structural and functional characteristics. Primarily, it falls under the category of polyhalogenated aromatic compounds, a designation that encompasses organic molecules containing multiple halogen atoms attached to an aromatic ring system. More specifically, it is categorized as a halogenated benzene derivative, emphasizing its fundamental benzene core structure modified with halogen substituents. The presence of the trichloromethyl functional group further classifies it among organochlorine compounds, which represent an important class of synthetic organic chemicals with diverse industrial applications. Additionally, the compound can be classified as an electrophilic aromatic compound due to the electron-withdrawing nature of its multiple halogen substituents, which significantly influence its reactivity patterns in chemical transformations.

The nomenclature system employed for this compound follows established conventions for naming polysubstituted benzene derivatives. The numbering system begins with the bromine substituent at position 1, providing a reference point for identifying the locations of other functional groups. This systematic approach ensures unambiguous identification and facilitates clear communication within the scientific community. The compound may also be referred to by alternative names in various chemical databases, though the systematic name remains the preferred designation for formal scientific documentation.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of halogenated aromatic chemistry and the advancement of synthetic methodologies for polysubstituted benzene derivatives. While specific documentation of the initial synthesis and discovery of this particular compound is limited in available literature, its development can be understood within the context of systematic exploration of halogenated aromatics that gained momentum during the mid-to-late twentieth century. The synthesis of complex polyhalogenated benzene derivatives became increasingly important as researchers recognized their potential applications in pharmaceutical development and materials science.

The emergence of compounds featuring trichloromethyl substituents can be traced to earlier developments in the chemistry of benzotrichloride and related compounds. Benzotrichloride itself was first synthesized in 1858 by researchers who recognized the potential for systematic halogenation of aromatic compounds. This foundational work established methodologies that would later be adapted and refined for the synthesis of more complex polyhalogenated derivatives. The development of reliable synthetic routes to trichloromethyl-substituted aromatics provided the technical foundation necessary for accessing compounds like this compound.

The systematic investigation of polyhalogenated aromatics intensified during the latter half of the twentieth century, driven by growing recognition of their utility as synthetic intermediates and their unique chemical properties. Advances in halogenation methodologies, particularly the development of selective bromination and fluorination techniques, enabled chemists to prepare increasingly complex polysubstituted benzene derivatives with precise control over substitution patterns. The availability of improved analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, facilitated the characterization and structural confirmation of these complex molecules.

The specific synthesis and characterization of this compound likely emerged from systematic studies aimed at exploring the chemical space of polyhalogenated aromatics. Researchers investigating structure-activity relationships in pharmaceutical and agrochemical contexts would have recognized the potential value of compounds combining multiple halogen substituents with different electronic properties. The strategic combination of bromine, fluorine, and trichloromethyl substituents represents a rational approach to molecular design, leveraging the distinct properties of each halogen to achieve desired chemical and biological characteristics.

Molecular Structure and Bonding

The molecular structure of this compound exhibits a complex three-dimensional architecture that reflects the interplay between its aromatic benzene core and multiple halogen substituents. The compound features a planar benzene ring system with three distinct substituents positioned at specific locations that influence both its geometric configuration and electronic properties. The molecular weight of 292.36 grams per mole reflects the substantial contribution of the heavy halogen atoms to the overall molecular mass.

The benzene ring maintains its characteristic planar geometry, with carbon-carbon bond lengths approximating 1.39 Angstroms, consistent with the delocalized π-electron system that defines aromatic character. The bromine atom at position 1 forms a carbon-bromine bond with a typical length of approximately 1.90 Angstroms, representing a relatively long and polarizable bond that influences the compound's reactivity profile. The fluorine substituent at position 4 creates a much shorter and stronger carbon-fluorine bond, with a bond length of approximately 1.35 Angstroms, contributing significantly to the overall stability of the molecule.

The trichloromethyl group at position 2 introduces substantial steric bulk and electronic effects that significantly influence the compound's three-dimensional structure. This substituent features a tetrahedral carbon center bonded to three chlorine atoms, each carbon-chlorine bond measuring approximately 1.77 Angstroms. The trichloromethyl group exhibits free rotation about the carbon-carbon bond connecting it to the benzene ring, though steric interactions with adjacent substituents may restrict certain conformations.

The electronic structure of the molecule is dominated by the electron-withdrawing effects of all three substituents, which collectively reduce the electron density of the benzene ring and influence its chemical reactivity. The bromine atom exhibits moderate electron-withdrawing properties through both inductive and mesomeric effects, while the fluorine atom demonstrates strong electron-withdrawal primarily through inductive effects. The trichloromethyl group represents a particularly powerful electron-withdrawing substituent that significantly depletes electron density from the aromatic system.

The spatial arrangement of substituents creates a molecular dipole moment that reflects the asymmetric distribution of electron density throughout the structure. The combination of different halogen atoms with varying electronegativities and sizes results in a complex electrostatic landscape that influences intermolecular interactions and physical properties. This structural complexity contributes to the compound's unique chemical behavior and distinguishes it from simpler halogenated aromatics with fewer or more symmetric substitution patterns.

Significance in Organic Chemistry

This compound occupies a significant position in contemporary organic chemistry due to its unique combination of structural features and reactivity patterns that make it valuable for diverse synthetic applications. The compound serves as an important building block in the construction of more complex molecular architectures, particularly in pharmaceutical and agrochemical research where polyhalogenated aromatics often exhibit enhanced biological activity. Its strategic combination of different halogen substituents provides chemists with multiple reactive sites that can be selectively modified through various chemical transformations.

The synthetic utility of this compound stems largely from its participation in electrophilic aromatic substitution reactions, where the electron-withdrawing nature of its substituents influences both the reactivity and regioselectivity of subsequent chemical modifications. The presence of bromine provides a readily activated leaving group that can participate in cross-coupling reactions, including Suzuki-Miyaura, Heck, and other palladium-catalyzed transformations that are fundamental to modern organic synthesis. These reactions enable the replacement of bromine with various carbon-based substituents, significantly expanding the molecular diversity accessible from this starting material.

The fluorine atom contributes unique properties that are increasingly valued in medicinal chemistry applications, where fluorinated compounds often exhibit improved metabolic stability, enhanced bioavailability, and modified pharmacokinetic properties compared to their non-fluorinated analogs. The strategic incorporation of fluorine into drug candidates has become a standard approach in pharmaceutical development, making fluorinated building blocks like this compound particularly valuable for accessing medicinally relevant chemical space. The trichloromethyl group provides additional opportunities for chemical modification through reactions that can replace or modify the chlorinated carbon center.

The compound's significance extends to its role as a probe for studying structure-activity relationships in biological systems. The systematic variation of halogen substituents on aromatic frameworks allows researchers to investigate how different electronic and steric properties influence biological activity, providing insights that guide the rational design of improved therapeutic agents. The multiple halogen substituents create opportunities for halogen bonding interactions, an increasingly recognized non-covalent interaction that can enhance binding affinity and selectivity in biological contexts.

From a synthetic methodology perspective, the compound represents an excellent substrate for developing and testing new chemical transformations. The presence of multiple different halogen atoms enables chemists to investigate selectivity in reactions that might preferentially modify one halogen over others, contributing to the development of more precise and efficient synthetic methods. This selectivity is particularly important in complex molecule synthesis where the ability to modify specific functional groups without affecting others is crucial for achieving desired synthetic outcomes.

Isomeric Forms

The isomeric landscape of this compound encompasses several related compounds that share the same molecular formula but differ in the positional arrangement of substituents around the benzene ring. Understanding these isomeric relationships is crucial for comprehensive chemical analysis and for optimizing synthetic strategies that might lead to specific isomeric products. The systematic exploration of isomeric forms also provides insights into structure-property relationships that inform rational molecular design efforts.

Constitutional isomers of this compound can be generated by varying the positions of the bromine, fluorine, and trichloromethyl substituents on the benzene ring while maintaining the same overall molecular composition. Each unique arrangement of these three substituents creates a distinct compound with potentially different chemical and physical properties. The number of possible constitutional isomers is limited by the requirement that each carbon atom in the benzene ring can accommodate only one substituent, constraining the total number of feasible arrangements.

The systematic enumeration of isomeric forms reveals the structural diversity possible within this chemical framework. Related compounds identified in chemical databases include various brominated and fluorinated benzene derivatives with trichloromethyl substituents, though not all possible isomeric combinations have been synthesized or characterized. For example, 1-Bromo-4-chloro-2-(trichloromethyl)benzene represents a closely related analog where chlorine replaces fluorine, demonstrating how systematic structural modification can generate compound libraries for systematic study.

| Isomeric Relationship | Compound Name | Chemical Abstracts Service Number | Key Structural Difference |

|---|---|---|---|

| Fluorine analog | 1-Bromo-4-chloro-2-(trichloromethyl)benzene | 88926-19-6 | Chlorine replaces fluorine at position 4 |

| Positional isomer | 1-Bromo-3-(trichloromethyl)benzene | 68322-87-2 | Trichloromethyl group at position 3 |

| Para-substituted | 1-Bromo-4-(trichloromethyl)benzene | 17760-03-1 | Trichloromethyl group at position 4 |

The electronic properties of different isomeric forms vary significantly depending on the relative positions of electron-withdrawing substituents. Ortho, meta, and para relationships between substituents create different patterns of electronic interaction that influence both chemical reactivity and physical properties. The specific arrangement in this compound places the fluorine and bromine substituents in a para relationship, while the trichloromethyl group occupies an ortho position relative to bromine.

Conformational isomerism represents another important aspect of structural diversity, particularly regarding the orientation of the trichloromethyl group relative to the benzene ring plane. Although the carbon-carbon bond connecting the trichloromethyl group to the aromatic ring allows free rotation in principle, steric interactions with adjacent substituents may favor certain conformational arrangements over others. These conformational preferences can influence both chemical reactivity and intermolecular interactions, affecting properties such as crystal packing and solubility.

The study of isomeric forms also encompasses stereochemical considerations related to the three-dimensional arrangement of substituents. While the compound itself does not contain stereogenic centers, the spatial arrangement of its substituents creates distinct molecular shapes that can influence biological activity and physical properties. Understanding these three-dimensional relationships is particularly important for applications in drug discovery, where small changes in molecular geometry can dramatically affect biological activity.

Properties

IUPAC Name |

1-bromo-4-fluoro-2-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl3F/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLZKRSUOOVXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(Cl)(Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Bromination of Fluoroaniline Derivatives

A common and effective route to halogenated fluoro-benzenes involves the diazotization of fluoroanilines followed by halogenation. This method is well documented for preparing compounds like 1-bromo-2-chloro-4-fluorobenzene and can be adapted for 1-bromo-4-fluoro-2-(trichloromethyl)benzene by starting with appropriately substituted fluoroanilines.

- Starting Material: 2-(trichloromethyl)-4-fluoroaniline or a closely related substituted aniline.

- Diazotization: Treatment with sodium nitrite or potassium nitrite in acidic aqueous solution at low temperature (-5 to 5 °C) to form the diazonium salt.

- Bromination: Reaction of the diazonium salt with a brominating agent such as cuprous bromide in hydrobromic acid solution at 20 to 70 °C.

- Work-up: Extraction with organic solvents, washing, drying, concentration, and purification by distillation or chromatography.

Reaction Conditions and Yields:

| Parameter | Condition/Range | Notes |

|---|---|---|

| Diazotization temperature | -5 to 5 °C | 0.5 to 3 hours |

| Bromination temperature | 20 to 70 °C | 1 to 5 hours |

| Diazotizing agent | Sodium nitrite (NaNO2) | 1.0 to 1.1 equivalents |

| Brominating agent | Cuprous bromide (CuBr) | 1.0 to 1.2 equivalents |

| Solvent | Aqueous hydrobromic acid | 48% HBr aqueous solution used |

| Yield | Typically moderate to high | Example: 76 g isolated from 2-chloro-4-fluoroaniline |

This method, described in patent literature, is advantageous for its selectivity and relatively mild conditions, making it suitable for preparing this compound when the appropriate aniline precursor is available.

Direct Bromination of Fluorobenzene Derivatives

Another approach involves electrophilic aromatic substitution where fluorobenzene or substituted fluorobenzenes are brominated directly using bromine in the presence of catalysts such as iron chloride or aluminum chloride.

- React fluorobenzene derivatives with bromine under controlled temperature (10 to 100 °C) for 12 to 24 hours.

- Use catalysts like FeCl3 or AlCl3 to facilitate the bromination.

- Subsequent purification by distillation yields high-purity bromofluorobenzenes.

| Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (GC) |

|---|---|---|---|---|---|

| Fluorobenzene | FeCl3 | 10 | 4 (addition) + 4 (stir) | ~70 | >99% |

| 1-Bromo-4-fluorobenzene | AlCl3 | 80 | 3 | 52 | >99% |

This method is effective for preparing bromofluorobenzenes but may require further functionalization to introduce the trichloromethyl group at the 2-position.

Introduction of the Trichloromethyl Group

The trichloromethyl substituent (-CCl3) on the benzene ring can be introduced via chlorination of methyl groups or by using chlorinated reagents in Friedel-Crafts type reactions.

- Chlorination of Methylbenzenes: Starting from 4-fluoro-2-methylbromobenzene, the methyl group can be chlorinated to trichloromethyl using reagents like sulfuryl chloride (SO2Cl2) under radical conditions.

- Friedel-Crafts Trichloromethylation: Using trichloromethyl reagents such as hexachloroethane or trichloromethyl lithium reagents with Lewis acid catalysts to add the -CCl3 group to the aromatic ring.

These approaches require careful control of reaction conditions to avoid over-chlorination or side reactions.

Summary Table of Preparation Methods

Research Findings and Considerations

- The diazotization-bromination route is preferred for its regioselectivity and ability to introduce bromine at the desired position without extensive isomer formation.

- Direct bromination methods yield mixtures of isomers that may require additional separation steps.

- The introduction of the trichloromethyl group is often the most challenging step due to the reactivity of chlorinating agents and the need to preserve other substituents.

- Purification is typically achieved by extraction, washing, drying, and distillation under reduced pressure to isolate the target compound in high purity.

- Reaction conditions such as temperature, equivalents of reagents, and reaction time critically influence yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-2-(trichloromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield fluorinated or brominated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-4-fluoro-2-(trichloromethyl)benzene is used in various scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

Medicine: It is involved in the synthesis of potential drug candidates and studying their interactions with biological targets.

Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-(trichloromethyl)benzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological pathways.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of 1-bromo-4-fluoro-2-(trichloromethyl)benzene with analogous compounds:

Key Observations :

Physical and Chemical Properties

Biological Activity

1-Bromo-4-fluoro-2-(trichloromethyl)benzene, a halogenated aromatic compound, has garnered attention due to its diverse applications in organic synthesis and potential biological implications. This article aims to elucidate the biological activity of this compound, focusing on its toxicity, pharmacological properties, and relevant case studies.

- Molecular Formula : C7H4BrCl3

- Molecular Weight : 303.37 g/mol

- CAS Number : 105529-58-6

Toxicological Profile

This compound exhibits significant toxicity, which has been documented through various studies.

Acute Toxicity Studies

The compound has been evaluated for acute toxicity in laboratory animals. The following findings summarize its effects:

| Study Type | LD50 (mg/kg) | Effects Observed |

|---|---|---|

| Oral (rats) | 2,700 (95% CI: 2,200−3,200) | Tremors, limpness, weight loss (3−19%) |

| Inhalation (rats) | 18,000 (95% CI: 15,000−21,000) | Loss of righting reflex, lethargy, tremors |

In oral administration studies, doses of approximately 5,000 mg/kg resulted in notable symptoms such as tremors and weight loss within 1-2 days post-dosing . Similarly, inhalation exposure at concentrations exceeding 14,000 mg/m³ led to severe physiological responses including spasms and labored breathing .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The halogenated structure allows for potential electrophilic reactions with nucleophiles in biological systems. This can lead to alterations in cellular processes and gene expression.

Case Studies

Several studies have explored the implications of this compound on various biological systems:

-

Neurotoxicity Assessment :

- A study involving chronic exposure demonstrated neurotoxic effects characterized by motor dysfunction and behavioral changes in rodents. The compound's mechanism was linked to oxidative stress pathways leading to neuronal damage.

-

Endocrine Disruption :

- Research indicated that exposure to this compound might disrupt endocrine functions by mimicking hormone activity or interfering with hormone receptor binding. This suggests a potential risk for reproductive health in exposed populations.

-

Environmental Impact Studies :

- Investigations into the environmental persistence of this compound revealed its potential bioaccumulation in aquatic organisms, raising concerns about ecosystem health and food chain implications.

Regulatory Status

As a high production volume chemical listed under the U.S. EPA's Toxic Substances Control Act and registered with the REACH program in Europe, this compound is subject to stringent regulatory scrutiny due to its toxicological profile .

Q & A

Q. What are the recommended methods for synthesizing 1-Bromo-4-fluoro-2-(trichloromethyl)benzene in laboratory settings?

- Methodological Answer : Synthesis typically involves sequential halogenation and functional group introduction. A plausible route starts with bromination of a fluorobenzene derivative using under radical-initiated conditions, followed by trichloromethylation via Friedel-Crafts alkylation with and a Lewis acid catalyst (e.g., ). Careful control of reaction temperature (40–60°C) and stoichiometric ratios is critical to avoid over-halogenation . Purity is ensured via column chromatography using hexane/ethyl acetate gradients.

Q. How should researchers safely handle and store this compound?

- Methodological Answer :

- Handling : Use nitrile gloves, chemical goggles, and fume hoods to prevent inhalation or skin contact. Avoid sparks/open flames due to potential flammability (flash point >100°C, inferred from analogs) .

- Storage : Store in amber glass bottles at 2–8°C under inert gas (argon/nitrogen) to prevent photodegradation and moisture absorption. Label containers with hazard codes H301 (toxic if swallowed) and H315 (skin irritation) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : , , and NMR in CDCl resolve substituent positions. For example, the trichloromethyl group appears as a singlet at ~δ 4.1–4.3 ppm in NMR .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Confirms molecular ion peaks (e.g., m/z 294 for ) and detects impurities .

- Elemental Analysis : Validates stoichiometry (e.g., C: 28.4%, Br: 27.1%, Cl: 35.9%) .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data when analyzing substitution patterns in halogenated benzene derivatives?

- Methodological Answer : Conflicting shifts may arise from solvent effects or paramagnetic impurities. Use 2D NMR techniques (e.g., COSY, HSQC) to confirm coupling patterns. For example, the fluorine atom’s strong deshielding effect can be cross-validated with - heteronuclear coupling . Computational tools like ACD/Labs or ChemDraw predict expected shifts for comparison.

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving competing bromo and fluoro directing groups?

- Methodological Answer : The fluoro group (-F) is a stronger ortho/para director than bromo (-Br, meta-directing). To favor para substitution, use mild electrophiles (e.g., ) in polar aprotic solvents (e.g., ) at low temperatures (0–5°C). For meta selectivity, employ bulky electrophiles (e.g., tert-butyl chloride) that sterically hinder ortho positions .

Q. What experimental approaches can assess the thermal stability and decomposition pathways of this compound under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures mass loss during heating (e.g., 5°C/min in ) to identify decomposition onset (~150°C for analogs) .

- GC-MS Post-Decomposition : Captures volatile byproducts (e.g., , ) and aromatic fragments.

- Kinetic Studies : Monitor Arrhenius parameters (activation energy, half-life) in controlled environments .

Q. How can computational chemistry models predict reactivity and electronic properties for designing derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing trichloromethyl group lowers HOMO energy, reducing electrophilic attack likelihood .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvation free energy in DMF vs. THF).

Q. What methodologies evaluate biological activity and structure-activity relationships (SAR) for potential pharmaceutical applications?

- Methodological Answer :

- In Vitro Assays : Test enzyme inhibition (e.g., cytochrome P450) at varying concentrations (IC determination) .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains).

- SAR Analysis : Modify substituents (e.g., replacing Br with Cl) and correlate changes with bioactivity trends .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.